![molecular formula C15H15NOS B2955406 N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1203220-04-5](/img/structure/B2955406.png)
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
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Overview
Description
“N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide” is a chemical compound with the molecular formula C15H15NOS and a molecular weight of 257.35. It is a derivative of benzamide, which is a significant class of amide compounds .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, a compound with a thiophene moiety was found to have a triclinic space group, with specific measurements for the crystal lattice parameters .Scientific Research Applications
Fungicidal Activity
Thiophene derivatives, including compounds like N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide, have shown promising fungicidal properties. Research indicates that the presence of a chloro group at specific positions can significantly enhance fungicidal activity. This application is crucial in agriculture for protecting crops from fungal diseases and in medicine for treating fungal infections .
Medicinal Chemistry
Thiophene-based analogs are a focus for medicinal chemists due to their potential as biologically active compounds. They are used to develop advanced compounds with diverse biological effects, which can lead to new treatments for various health conditions .
Antimicrobial Properties
In the medical field, thiophene derivatives exhibit antimicrobial activities, which are essential for developing new antibiotics and antiseptics to combat microbial infections .
Analgesic and Anti-inflammatory Uses
These compounds also possess analgesic and anti-inflammatory properties, making them candidates for pain relief and inflammation treatment options .
Antihypertensive Effects
Thiophene derivatives have been studied for their antihypertensive effects, which could be beneficial in managing high blood pressure conditions .
Antitumor Activity
Another significant application is their antitumor activity, offering a pathway to potential cancer therapies .
Corrosion Inhibition
Beyond medical applications, these compounds serve as corrosion inhibitors, which is vital in industrial settings to protect metals from corrosion .
Material Science Applications
Lastly, thiophene derivatives are used in material science, particularly in the fabrication of light-emitting diodes (LEDs), contributing to advancements in display technology and lighting solutions .
Future Directions
The future directions for research on “N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide” and similar compounds could include further exploration of their synthesis, characterization, and potential therapeutic applications. Given the wide range of properties exhibited by benzamides and their derivatives, these compounds could be of interest in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is the serine/threonine kinase , which acts as an essential component of the MAP kinase signal transduction pathway .
Mode of Action
The compound interacts with the serine/threonine kinase, influencing its activity within the MAP kinase signal transduction pathway
Biochemical Pathways
The MAP kinase signal transduction pathway, which the compound affects, plays a crucial role in many cellular processes, including growth, differentiation, and response to external stimuli . The compound’s influence on this pathway can have significant downstream effects, potentially impacting a wide range of cellular functions.
Result of Action
The molecular and cellular effects of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide’s action are largely dependent on its interaction with the serine/threonine kinase and the subsequent changes in the MAP kinase signal transduction pathway . These effects can vary widely, given the pathway’s involvement in numerous cellular processes.
properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-14(12-5-2-1-3-6-12)16-11-15(8-9-15)13-7-4-10-18-13/h1-7,10H,8-9,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFBLXOCXITYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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